Ethylmercurithiosalicylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylmercurithiosalicylic acid typically involves the reaction of mercuric chloride with an ethylmagnesium bromide Grignard reagent to form halogenated ethylmercury . This intermediate then reacts with sodium thiosalicylate under nitrogen gas protection and a pH greater than 8-9 to yield crude this compound . The crude product is then refined to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylmercurithiosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury oxide and other by-products.
Reduction: Reduction reactions can convert it back to its elemental mercury form.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperature and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include mercury oxide, elemental mercury, and substituted derivatives of this compound .
Scientific Research Applications
Ethylmercurithiosalicylic acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of ethylmercurithiosalicylic acid involves its ability to bind to sulfhydryl groups in proteins and enzymes, inhibiting their activity . It can also activate inositol triphosphate calcium channels on the membranes of the endoplasmic reticulum, leading to the regulation of various cellular functions . The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Ethylmercurithiosalicylic acid is often compared with other organomercury compounds such as methylmercury and phenylmercuric acetate . Unlike methylmercury, which is highly toxic and accumulates in the food chain, this compound is metabolized more rapidly and has a different toxicokinetic profile . Phenylmercuric acetate, another similar compound, is also used as a preservative but has different chemical properties and applications .
List of Similar Compounds
- Methylmercury
- Phenylmercuric acetate
- Mercurochrome
This compound stands out due to its unique combination of antiseptic properties and relatively rapid metabolism compared to other organomercury compounds .
Biological Activity
Ethylmercurithiosalicylic acid, commonly known as thimerosal, is an organomercurial compound that has been widely used as a preservative in vaccines and other biological products. Its biological activity is primarily attributed to its antibacterial and antifungal properties, as well as its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound is a derivative of thiosalicylic acid, characterized by the presence of ethylmercury. It exhibits significant lipophilicity, allowing it to cross biological membranes, including the blood-brain barrier. The compound is metabolized to ethylmercury and thiosalicylate upon administration. The mechanism of action involves:
- Inhibition of Enzymatic Activity : Thimerosal binds to sulfhydryl groups in proteins and enzymes, inhibiting their activity. This includes methionine synthase and cystine/glutamate transporters, which are crucial for cellular metabolism and neurotransmission .
- Calcium Signaling Modulation : Thimerosal activates inositol trisphosphate (InsP3) receptors on the endoplasmic reticulum, leading to increased intracellular calcium levels. This calcium influx can trigger various cellular responses, including apoptosis at high concentrations .
Pharmacokinetics
The pharmacokinetics of ethylmercury differ significantly from methylmercury:
- Absorption : Less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract in animal studies .
- Distribution : The volume of distribution is approximately 266 L, indicating extensive distribution throughout body tissues .
- Half-Life : Ethylmercury has a half-life ranging from 2.9 to 4.1 days when administered intramuscularly in infants. In contrast, its half-life in blood is estimated at about 8.8 days .
- Elimination : Ethylmercury is primarily excreted through the gastrointestinal tract, with significant concentrations found in stool samples .
Toxicity and Adverse Effects
While thimerosal has been shown to have antibacterial properties, concerns regarding its toxicity have been raised:
- Toxicity Levels : The LD50 (lethal dose for 50% of subjects) for oral administration in mice is approximately 75 mg/kg .
- Neurological Effects : High doses have been linked to increased oxidative stress and apoptosis in neuronal cells. Studies have indicated potential associations between thimerosal exposure and neurodevelopmental disorders such as autism, particularly in genetically susceptible populations .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- Columbia University Study : Research indicated that mice exposed to thimerosal during critical developmental periods exhibited behaviors mimicking autism spectrum disorders, including social withdrawal and hyperactivity .
- Neurodevelopmental Outcomes : A comprehensive review highlighted that exposure to mercury from vaccines may correlate with increased rates of neurodevelopmental disorders in children with specific genetic susceptibilities .
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that thimerosal's interaction with cellular components could lead to long-term neurotoxic effects, necessitating further research into safe levels for pediatric use .
Summary Table of Biological Activity
Property | Description |
---|---|
Chemical Structure | This compound (Thimerosal) |
Mechanism of Action | Inhibition of sulfhydryl-containing enzymes |
Absorption | <0.01% from GI tract |
Volume of Distribution | ~266 L |
Half-Life | 2.9 - 4.1 days (infants) |
Toxicity (LD50) | 75 mg/kg (mouse) |
Key Health Concerns | Potential neurodevelopmental impacts |
Properties
CAS No. |
148-61-8 |
---|---|
Molecular Formula |
C9H10HgO2S |
Molecular Weight |
382.83 g/mol |
IUPAC Name |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
InChI Key |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Isomeric SMILES |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Key on ui other cas no. |
148-61-8 736071-66-2 |
Synonyms |
2-(ethylmercuriothio)benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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